2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
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Overview
Description
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a synthetic organic compound with a molecular weight of 288.79 g/mol. It is characterized by the presence of an amino group, a fluorophenyl group, and a dimethylpentanamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-dimethylpentanoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(4-chlorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
- 2-amino-N-[(4-bromophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
Uniqueness
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.ClH/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11;/h4-7,10,13H,8-9,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUDQXSOHXMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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